![molecular formula C33H41N3O9S B3238533 Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- CAS No. 1414889-06-7](/img/structure/B3238533.png)

Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

Descripción general

Descripción

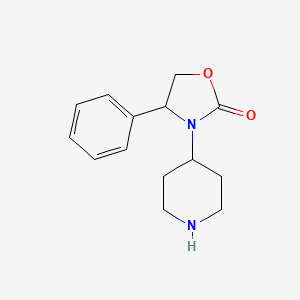

The compound “Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-” is a chiral thiourea catalyst . It has emerged as an efficient class of organocatalysts due to their unique dual hydrogen-bonding capacity . The CAS number for this compound is 1414889-06-7 .

Molecular Structure Analysis

The molecular weight of this compound is 655.8 and its molecular formula is C33H41N3O9S . The canonical SMILES representation isS=C(N[C@@H]1OC@H=O)C@@H=O)C@H=O)[C@H]1OC(C)=O)NC@@HC@@HC4=CC=CC=C4 .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The scientific research applications of "Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-" include its synthesis for various antimicrobial and chemical investigations. A study by Foye and An (1981) detailed the method for obtaining N-beta-D-glucopyranosylthioureas through aminolysis, leading to the discovery of compounds with broad antimicrobial activity against several microorganisms. This research highlights the compound's potential in developing antimicrobial agents (Foye & An, 1981).

Derivative Synthesis and Spectral Properties

Another application is found in the synthesis of derivatives, as investigated by Thanh, Lan, and Huyen (2014), who synthesized some compounds from N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-N'-(benzothiazole-2'-yl)thioureas using microwave-assisted reactions. Their work focused on understanding the relationships between the structures of these compounds and their spectral properties, contributing to the field of chemical synthesis (Thanh, Lan, & Huyen, 2014).

Structural and Conformational Studies

Research on the structural and conformational properties of thiourea derivatives has also been conducted. Mota et al. (1990) described the synthesis of various N-hetarylthiourea derivatives of carbohydrates, including those with the glucopyranosyl group. Their findings, based on analytical and spectroscopic data, provide insights into the compounds' structures and potential applications in chemical and pharmaceutical research (Mota et al., 1990).

Crystal Structure Analysis

The crystal structures of related compounds have been analyzed to understand their molecular conformations better. Zhang et al. (2001) investigated O-ethyl and O-methyl N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiocarbamates, revealing their hexopyranosyl ring conformations and intermolecular interactions. Such studies are crucial for designing molecules with specific properties and functions (Zhang et al., 2001).

Mecanismo De Acción

Target of Action

It is known that this compound is achiral thiourea catalyst . Thiourea catalysts are known for their unique dual hydrogen-bonding capacity , which allows them to interact with a wide range of substrates.

Mode of Action

The compound interacts with its targets through its unique dual hydrogen-bonding capacity . This allows it to form stable complexes with substrates, facilitating various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific substrates involved.

Safety and Hazards

This compound should be stored in an inert atmosphere and kept cold . It has several hazard statements associated with it: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]carbamothioylamino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N3O9S/c1-20(37)41-19-26-29(42-21(2)38)30(43-22(3)39)31(44-23(4)40)32(45-26)35-33(46)34-27(24-13-7-5-8-14-24)28(36-17-11-12-18-36)25-15-9-6-10-16-25/h5-10,13-16,26-32H,11-12,17-19H2,1-4H3,(H2,34,35,46)/t26-,27+,28+,29-,30+,31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHIZCQXPRZDGM-NGOJXASSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCC4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N4CCCC4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238528.png)

![8-((2,6-Difluorobenzyl)oxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3238561.png)